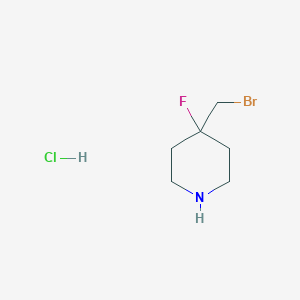
4-(Bromomethyl)-4-fluoropiperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-4-fluoropiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromomethyl group and a fluorine atom attached to the piperidine ring, with the hydrochloride salt form enhancing its solubility in water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-fluoropiperidine hydrochloride typically involves the bromination of 4-methyl-4-fluoropiperidine. This can be achieved through the reaction of 4-methyl-4-fluoropiperidine with bromine in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature to avoid over-bromination and to ensure the selective formation of the bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-4-fluoropiperidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted piperidine derivatives.
Oxidation: The compound can be oxidized to form corresponding piperidine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted piperidine derivatives with various functional groups.
Oxidation: Piperidine N-oxides.
Reduction: Methyl-substituted piperidine derivatives.
Applications De Recherche Scientifique
4-(Bromomethyl)-4-fluoropiperidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-4-fluoropiperidine hydrochloride depends on its specific application. In general, the bromomethyl group can act as a reactive site for further chemical modifications, allowing the compound to interact with various molecular targets. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, potentially enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-4-fluoropiperidine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Chloromethyl)-4-fluoropiperidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-(Bromomethyl)-4-chloropiperidine:
Uniqueness
4-(Bromomethyl)-4-fluoropiperidine hydrochloride is unique due to the combination of the bromomethyl and fluorine substituents, which confer distinct reactivity and properties. The presence of the hydrochloride salt form also enhances its solubility, making it more versatile for various applications.
Propriétés
Formule moléculaire |
C6H12BrClFN |
|---|---|
Poids moléculaire |
232.52 g/mol |
Nom IUPAC |
4-(bromomethyl)-4-fluoropiperidine;hydrochloride |
InChI |
InChI=1S/C6H11BrFN.ClH/c7-5-6(8)1-3-9-4-2-6;/h9H,1-5H2;1H |
Clé InChI |
PIUVMVQJVXYJKA-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(CBr)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


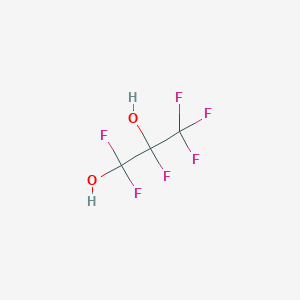

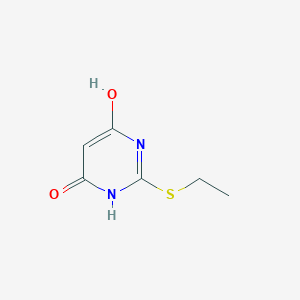

![N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B12987597.png)

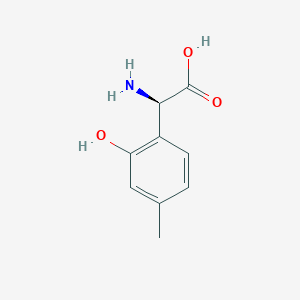
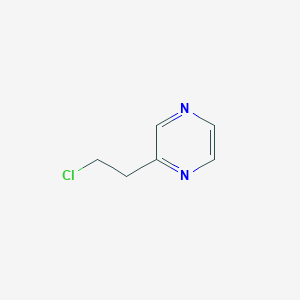
![4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B12987608.png)
![6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12987615.png)




